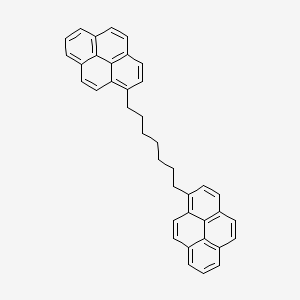
1,1'-(Heptane-1,7-diyl)dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Heptane-1,7-diyl)dipyrene is a chemical compound known for its unique structure and properties. It consists of two pyrene units connected by a heptane chain. Pyrene is a polycyclic aromatic hydrocarbon, and the heptane chain provides flexibility and length to the molecule.
Méthodes De Préparation
The synthesis of 1,1’-(Heptane-1,7-diyl)dipyrene typically involves the coupling of pyrene units with a heptane linker. One common method is the use of a Grignard reaction, where a pyrene derivative is reacted with a heptane-based Grignard reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1,1’-(Heptane-1,7-diyl)dipyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrene rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Applications De Recherche Scientifique
1,1’-(Heptane-1,7-diyl)dipyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of 1,1’-(Heptane-1,7-diyl)dipyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions allow the compound to bind to various substrates, influencing their properties and behavior. The heptane chain provides flexibility, enabling the molecule to adapt to different environments and targets .
Comparaison Avec Des Composés Similaires
1,1’-(Heptane-1,7-diyl)dipyrene can be compared to other similar compounds, such as:
1,1’-(1,12-Dodecanediyl)dipyrene: This compound has a longer alkane chain, which affects its flexibility and interaction with other molecules.
9,9′-Heptane-1,7-diyldiacridine: This compound features acridine units instead of pyrene, leading to different electronic and photophysical properties.
The uniqueness of 1,1’-(Heptane-1,7-diyl)dipyrene lies in its specific combination of pyrene units and heptane chain, which provides a balance of rigidity and flexibility, making it suitable for various applications.
Propriétés
Numéro CAS |
61549-28-8 |
|---|---|
Formule moléculaire |
C39H32 |
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
1-(7-pyren-1-ylheptyl)pyrene |
InChI |
InChI=1S/C39H32/c1(2-4-8-26-14-16-32-20-18-28-10-6-12-30-22-24-34(26)38(32)36(28)30)3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31/h6-7,10-25H,1-5,8-9H2 |
Clé InChI |
BAOVZCPRJDCMJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
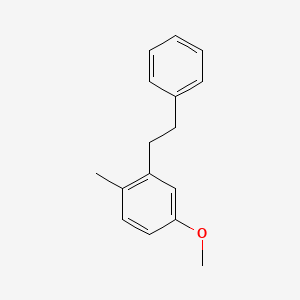
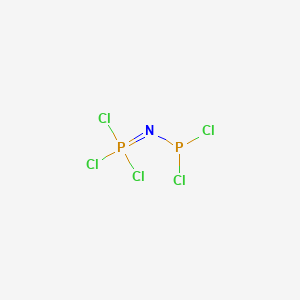
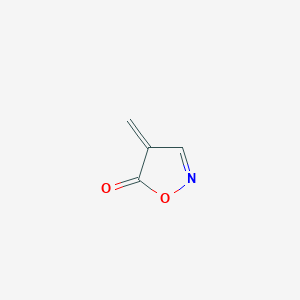
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)

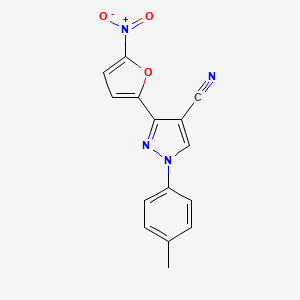
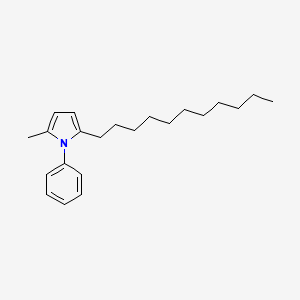

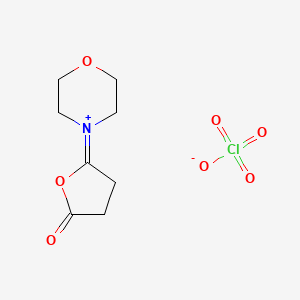
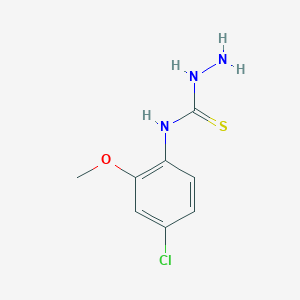
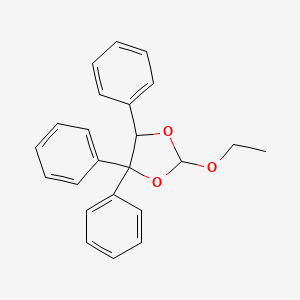

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
